molecular formula C13H18ClNO B5224529 4-(4-chlorobenzyl)-2,6-dimethylmorpholine

4-(4-chlorobenzyl)-2,6-dimethylmorpholine

Cat. No. B5224529
M. Wt: 239.74 g/mol
InChI Key: KNIIMCBPRMMBRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorobenzyl)-2,6-dimethylmorpholine, also known as CDM, is a chemical compound that belongs to the family of morpholine derivatives. It is widely used in scientific research as it exhibits various biological activities, making it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzyl)-2,6-dimethylmorpholine involves its interaction with various molecular targets in the body, including COX-2, nuclear factor-kappa B (NF-κB), and apoptosis-related proteins. 4-(4-chlorobenzyl)-2,6-dimethylmorpholine inhibits the activity of COX-2, which is involved in the production of prostaglandins, a type of inflammatory mediator. It also inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses. Additionally, 4-(4-chlorobenzyl)-2,6-dimethylmorpholine induces apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
4-(4-chlorobenzyl)-2,6-dimethylmorpholine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in macrophages and other immune cells. 4-(4-chlorobenzyl)-2,6-dimethylmorpholine also reduces the activity of COX-2, leading to a decrease in prostaglandin production. In cancer cells, 4-(4-chlorobenzyl)-2,6-dimethylmorpholine induces apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential.

Advantages and Limitations for Lab Experiments

4-(4-chlorobenzyl)-2,6-dimethylmorpholine has several advantages for laboratory experiments, including its high purity and potency, making it suitable for use in various assays. It is also relatively stable and can be stored for extended periods without degradation. However, 4-(4-chlorobenzyl)-2,6-dimethylmorpholine has some limitations, including its low solubility in water and some organic solvents, which may affect its bioavailability and limit its use in certain assays.

Future Directions

4-(4-chlorobenzyl)-2,6-dimethylmorpholine has shown promising results in various preclinical studies, making it a potential candidate for drug development. Future research should focus on optimizing the synthesis method to improve the yield and purity of 4-(4-chlorobenzyl)-2,6-dimethylmorpholine. Further studies are also needed to elucidate the molecular targets and signaling pathways involved in the biological activities of 4-(4-chlorobenzyl)-2,6-dimethylmorpholine. Additionally, more research is needed to evaluate the safety and efficacy of 4-(4-chlorobenzyl)-2,6-dimethylmorpholine in animal models and human clinical trials.

Synthesis Methods

4-(4-chlorobenzyl)-2,6-dimethylmorpholine can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzyl chloride with 2,6-dimethylmorpholine in the presence of a base such as sodium hydroxide. The resulting product is then purified through column chromatography to obtain pure 4-(4-chlorobenzyl)-2,6-dimethylmorpholine. This synthesis method is efficient and yields high purity 4-(4-chlorobenzyl)-2,6-dimethylmorpholine, making it suitable for scientific research purposes.

Scientific Research Applications

4-(4-chlorobenzyl)-2,6-dimethylmorpholine has been extensively studied for its biological activities, including its anti-inflammatory, analgesic, and antitumor properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 4-(4-chlorobenzyl)-2,6-dimethylmorpholine has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-10-7-15(8-11(2)16-10)9-12-3-5-13(14)6-4-12/h3-6,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIIMCBPRMMBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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